molecular formula C25H27N5O2 B11302793 N-cyclohexyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-5-propyl-1H-1,2,3-triazole-4-carboxamide

N-cyclohexyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-5-propyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11302793
M. Wt: 429.5 g/mol
InChI Key: RNEPRMLFOZXKKZ-UHFFFAOYSA-N
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Description

N-cyclohexyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-5-propyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-5-propyl-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzoxazole Ring: This can be achieved by cyclization of an appropriate o-aminophenol with a carboxylic acid derivative.

    Triazole Formation: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.

    Amide Formation: The final step involves coupling the triazole derivative with a carboxylic acid or its derivative to form the carboxamide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-5-propyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May serve as a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic agent for treating diseases due to its biological activity.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-cyclohexyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-5-propyl-1H-1,2,3-triazole-4-carboxamide would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: Known for their antifungal and antibacterial properties.

    Benzoxazole Derivatives: Often used in fluorescent dyes and as bioactive molecules.

    Carboxamide Compounds: Common in pharmaceuticals for their stability and bioavailability.

Uniqueness

N-cyclohexyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-5-propyl-1H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C25H27N5O2

Molecular Weight

429.5 g/mol

IUPAC Name

N-cyclohexyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-5-propyltriazole-4-carboxamide

InChI

InChI=1S/C25H27N5O2/c1-2-9-22-23(25(31)26-18-12-7-4-8-13-18)27-29-30(22)19-14-15-21-20(16-19)24(32-28-21)17-10-5-3-6-11-17/h3,5-6,10-11,14-16,18H,2,4,7-9,12-13H2,1H3,(H,26,31)

InChI Key

RNEPRMLFOZXKKZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)C(=O)NC5CCCCC5

Origin of Product

United States

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